AMG-397 Ki = 15 pM vs. MCL-1: Superior Binding Affinity Relative to AZD5991, S64315, and AMG-176
AMG-397 exhibits a Ki of 15 pM (0.015 nM) for MCL-1, representing a 13.3-fold improvement in binding affinity compared to AZD5991 (Ki = 0.2 nM) and a 4-fold improvement compared to its Amgen predecessor AMG-176 (Ki = 0.06 nM) [1]. Relative to S64315/MIK665 (Ki = 0.026 nM), AMG-397 shows a 1.7-fold higher affinity [1]. This picomolar binding potency was achieved through structure-guided optimization that favored a more active conformation of the MCL-1-bound inhibitor complex [2].
| Evidence Dimension | Binding affinity (Ki) for MCL-1 |
|---|---|
| Target Compound Data | Ki = 15 pM (0.015 nM) |
| Comparator Or Baseline | AZD5991: Ki = 0.2 nM (Kd); S64315/MIK665: Ki = 0.026 nM; AMG-176: Ki = 0.06 nM |
| Quantified Difference | 13.3-fold higher affinity vs. AZD5991; 4-fold higher affinity vs. AMG-176; 1.7-fold higher affinity vs. S64315 |
| Conditions | Fluorescence polarization binding assay measuring competition for BH3-binding groove occupancy |
Why This Matters
Higher target binding affinity at picomolar concentrations enables lower compound consumption in cell-based assays and may translate to reduced exposure requirements for achieving target engagement in vivo.
- [1] Caenepeel S, et al. Table 2: Comparison of MCL-1 inhibitors (Ki values). PMC11449857. View Source
- [2] Caenepeel S, et al. Abstract 6218: Discovery and preclinical evaluation of AMG 397, a potent, selective and orally bioavailable MCL1 inhibitor. Cancer Res. 2020;80(16_Supplement):6218. View Source
